molecular formula C8H11N5O2 B585186 7-(1-Methyl-2-hydroxyethyl)guanine CAS No. 1346603-33-5

7-(1-Methyl-2-hydroxyethyl)guanine

Cat. No.: B585186
CAS No.: 1346603-33-5
M. Wt: 209.209
InChI Key: NOXOALKZIYCNRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Methyl-2-hydroxyethyl)guanine typically involves the alkylation of guanine. One common method is the reaction of guanine with 1-chloro-2-propanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

7-(1-Methyl-2-hydroxyethyl)guanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(1-Methyl-2-hydroxyethyl)guanine has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of nucleic acid modifications.

    Biology: Employed in the study of DNA and RNA interactions, particularly in understanding the effects of alkylation on nucleic acids.

    Medicine: Investigated for its potential role in cancer research, particularly in studying the effects of DNA alkylation on cancer cell proliferation.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

The mechanism of action of 7-(1-Methyl-2-hydroxyethyl)guanine involves its incorporation into DNA or RNA, where it can interfere with normal base pairing and replication processes. The compound can form adducts with DNA, leading to mutations and potentially inhibiting the growth of cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    7-(2-Hydroxypropyl)guanine: An isomeric impurity of 7-(1-Methyl-2-hydroxyethyl)guanine.

    Nthis compound: Another name for the same compound.

    2-Amino-1,7-dihydro-7-(1-methyl-2-hydroxyethyl)-6H-purin-6-one: Another name for the same compound

Uniqueness

This compound is unique due to its specific alkylation pattern, which allows it to form distinct adducts with DNA. This property makes it particularly useful in studying the effects of alkylation on nucleic acids and in developing targeted cancer therapies .

Properties

IUPAC Name

2-amino-7-(1-hydroxypropan-2-yl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXOALKZIYCNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=NC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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